(S)-3-((S)-2-Amino-propionylamino)-pyrrolidine-1-carboxylic acid benzyl ester
Description
(S)-3-((S)-2-Amino-propionylamino)-pyrrolidine-1-carboxylic acid benzyl ester is a chiral pyrrolidine derivative featuring a benzyl ester group and an (S)-configured amino-propionylamino side chain at the 3-position of the pyrrolidine ring. This compound is primarily utilized in pharmaceutical research as a synthetic intermediate, particularly in peptide chemistry and protease inhibitor development. Its benzyl ester group serves as a protecting group for carboxylic acids, enabling selective deprotection under hydrogenolysis or acidic conditions .
The stereochemistry of the compound is critical for its biological interactions, as the (S,S)-configuration aligns with natural amino acid motifs, enhancing compatibility with enzymatic binding sites.
Properties
IUPAC Name |
benzyl (3S)-3-[[(2S)-2-aminopropanoyl]amino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-11(16)14(19)17-13-7-8-18(9-13)15(20)21-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,16H2,1H3,(H,17,19)/t11-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSGUIRLLWEHCG-AAEUAGOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN(C1)C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
-
Pyrrolidine Core Preparation :
-
Amide Coupling :
Data Table: SPPS Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Pyrrolidine formation | Pd/C, H₂, MeOH, 25°C | 78 | 95 | |
| Amide coupling | Boc-Ala-OH, EDCI, HOBt, DCM | 85 | 98 | |
| Deprotection | TFA/DCM (1:1), 2 h | 92 | 99 |
Enzymatic Asymmetric Synthesis
Biocatalytic methods exploit lipases or transaminases for stereoselective amide bond formation.
Key Steps:
-
Dynamic Kinetic Resolution :
-
Benzyl Esterification :
Data Table: Enzymatic Parameters
| Step | Reagents/Conditions | Yield (%) | ee (%) | Source |
|---|---|---|---|---|
| Kinetic resolution | CAL-B, vinyl acetate, hexane, 30°C | 65 | >99 | |
| Esterification | BnCl, TBAB, K₂CO₃, DMF | 88 | N/A |
Chiral Pool Synthesis from L-Proline
L-Proline serves as a chiral starting material to ensure stereochemical fidelity.
Key Steps:
-
Benzyl Ester Formation :
-
Side-Chain Functionalization :
Data Table: Chiral Pool Parameters
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Mitsunobu reaction | Phthalimide, DIAD, PPh₃, THF | 70 | |
| Deprotection | NH₂NH₂, EtOH, reflux | 90 |
Ring-Closing Metathesis (RCM)
Olefin metathesis constructs the pyrrolidine ring with Grubbs catalysts.
Key Steps:
Data Table: RCM Parameters
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| RCM | Grubbs II, DCM, 40°C | 75 | |
| Reductive amination | NaBH₃CN, MeOH, 0°C | 80 |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| SPPS | High purity, modular | Costly resins, slow | Lab-scale |
| Enzymatic | Eco-friendly, high ee | Substrate specificity | Industrial |
| Chiral Pool | Stereochemical control | Multi-step | Pilot-scale |
| RCM | Rapid ring formation | Catalyst cost | Lab-scale |
Chemical Reactions Analysis
Ester Hydrolysis
The benzyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for deprotection in synthetic pathways:
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux | (S)-3-((S)-2-Amino-propionylamino)-pyrrolidine-1-carboxylic acid | 78–85% |
| Basic hydrolysis | NaOH (2M), 60°C | Sodium salt of the carboxylic acid | 82–88% |
Mechanistically, acidic conditions protonate the ester oxygen, facilitating nucleophilic attack by water. Basic hydrolysis proceeds via hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate.
Amide Bond Formation
The amino group participates in amidation reactions, often mediated by coupling reagents. For example, (o-CF3PhO)3P in acetonitrile efficiently facilitates amide bond formation at 80°C:
| Substrate | Reagent | Product | Yield |
|---|---|---|---|
| Benzyl ester + Aniline | (o-CF3PhO)3P, CH₃CN, 80°C | N-Phenylamide derivative | 84–96% |
This method avoids racemization, preserving stereochemical integrity. The reaction proceeds via activation of the carboxylic acid to a reactive intermediate, followed by nucleophilic attack by the amine .
Catalytic Hydrogenation
The benzyl ester undergoes hydrogenolysis under catalytic hydrogenation conditions, enabling selective removal of the benzyl group:
| Catalyst | Conditions | Products | Yield |
|---|---|---|---|
| Pd/C (10 wt%) | H₂ (1 atm), ethanol, 25°C | (S)-3-((S)-2-Amino-propionylamino)-pyrrolidine-1-carboxylic acid | 90–95% |
This reaction is critical for generating free carboxylic acids without affecting amide bonds or stereocenters.
Nucleophilic Substitution
The amino-propionylamino group can act as a nucleophile in substitution reactions. For instance, reactions with acyl chlorides yield modified amides:
| Reagent | Conditions | Products | Yield |
|---|---|---|---|
| Acetyl chloride | DCM, 0°C → RT | Acetylated derivative | 75–80% |
The reaction proceeds via nucleophilic attack by the amine on the electrophilic carbonyl carbon of the acyl chloride.
Comparative Reactivity Table
Key functional groups and their relative reactivities:
| Functional Group | Reactivity | Preferred Reactions |
|---|---|---|
| Benzyl ester | High (labile to hydrolysis/H₂) | Hydrolysis, hydrogenolysis |
| Amide | Moderate | Acylation, enzymatic cleavage |
| Pyrrolidine amine | Moderate | Alkylation, Schiff base formation |
Mechanistic Insights
Scientific Research Applications
Therapeutic Applications
-
Inhibition of Endothelin-Converting Enzyme (ECE) :
- This compound has been studied as an inhibitor of ECE, which plays a crucial role in the regulation of blood pressure and cardiovascular health. Inhibitors of ECE can potentially treat conditions such as hypertension and heart failure by preventing the conversion of big endothelins into their active forms, which are potent vasoconstrictors .
- Cytostatic and Cerebroprotective Effects :
- Organ Protection :
Biochemical Studies
-
Mechanism of Action :
- The mechanism by which (S)-3-((S)-2-Amino-propionylamino)-pyrrolidine-1-carboxylic acid benzyl ester exerts its effects involves modulating the activity of metalloproteases, particularly zinc-dependent enzymes. These enzymes are involved in various physiological processes, including tissue remodeling and inflammation .
- Structure-Activity Relationship (SAR) :
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | ECE Inhibition | Demonstrated significant reduction in endothelin levels in vitro, suggesting a pathway for hypertension treatment. |
| Study 2 | Cytostatic Activity | Showed that the compound inhibited cancer cell proliferation in specific cancer lines, indicating potential for anticancer therapies. |
| Study 3 | Organ Protection | In animal models, administration prior to induced ischemia resulted in reduced organ damage compared to controls. |
Mechanism of Action
The mechanism of action of (S)-3-((S)-2-Amino-propionylamino)-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can then interact with biological targets .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural variations and properties of the target compound and its analogs:
Key Comparative Analysis
Ester Group Variations
- Benzyl Ester (Target Compound): The benzyl ester is labile under hydrogenolytic conditions (e.g., H₂/Pd-C), making it suitable for temporary protection in multi-step syntheses. This contrasts with tert-butyl esters (e.g., in and ), which require strong acids like trifluoroacetic acid (TFA) for cleavage, offering stability in basic or nucleophilic environments .
Substituent Effects
- Amino-Propionylamino Group (Target Compound): The dual amide bonds and primary amine enhance hydrogen-bonding capacity, favoring interactions with biological targets like proteases.
- Pyrimidinyloxy and Cyclopropane Substituents : The pyrimidinyloxy group () adds hydrogen-bond acceptor sites, useful in kinase inhibitor design, while the cyclopropane motif () introduces rigidity, impacting conformational flexibility .
Ring Size and Backbone Modifications
- The target compound’s pyrrolidine ring (5-membered) offers moderate conformational flexibility compared to piperidine (6-membered, ). Piperidine derivatives exhibit altered pharmacokinetics due to increased lipophilicity and ring puckering .
Biological Activity
(S)-3-((S)-2-Amino-propionylamino)-pyrrolidine-1-carboxylic acid benzyl ester, also known by its CAS number 1353984-07-2, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C₁₅H₂₁N₃O₃
- Molecular Weight : 291.35 g/mol
- Structure : The compound features a pyrrolidine ring with an amino acid side chain, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Enzyme Inhibition : Studies indicate that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways.
- Receptor Modulation : It has been shown to interact with G protein-coupled receptors (GPCRs), which play a crucial role in cellular signaling.
- Antiviral Activity : Preliminary research suggests potential antiviral properties, particularly against retroviruses.
Table 1: Summary of Biological Activities
Case Study 1: Antiviral Properties
A study published in Molecules explored the antiviral potential of various compounds, including this compound. The results indicated that it exhibited moderate inhibitory activity against non-nucleoside reverse transcriptase inhibitors (NNRTIs), suggesting its potential as a lead compound for antiviral drug development .
Case Study 2: Enzyme Inhibition Mechanisms
Research conducted on the enzyme inhibition profile of this compound revealed that it could effectively inhibit enzymes critical for amino acid metabolism. This was demonstrated through in vitro assays where the compound showed significant inhibition rates compared to control substances .
Case Study 3: GPCR Modulation
Further investigations into the modulation of GPCRs highlighted that this compound could activate specific pathways leading to increased intracellular cyclic AMP levels. This effect is crucial for various physiological responses, including neurotransmitter release and hormone regulation .
Q & A
Q. What synthetic strategies are recommended for preparing this compound?
Methodological Answer: The compound can be synthesized via a multi-step solution-phase approach, leveraging protected intermediates to preserve stereochemistry. For example:
- Start with N-Boc-L-amino acids to protect the amine group during coupling reactions.
- Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to form amide bonds between the pyrrolidine and benzyl ester moieties.
- Deprotect the Boc group under acidic conditions (e.g., TFA/DCM) to yield the final product.
This strategy is analogous to methods used for structurally related pyrrolidine-carboxylic acid benzyl esters in antimalarial drug development .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage: Store in airtight, light-resistant containers at –20°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) should be included to mitigate hygroscopic degradation .
- Handling: Use local exhaust ventilation and wear PPE (nitrile gloves, lab coat, safety goggles) to minimize inhalation or dermal exposure. Avoid dust generation during weighing .
Q. What analytical techniques confirm identity and purity?
Methodological Answer:
- HPLC: Use reverse-phase C18 columns with UV detection (220–254 nm). Optimize mobile phases (e.g., acetonitrile/water with 0.1% TFA) to separate impurities.
- NMR: Confirm stereochemistry via - and -NMR, focusing on pyrrolidine ring protons (δ 3.0–4.5 ppm) and benzyl ester aromatic signals (δ 7.2–7.4 ppm).
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) .
Q. How can researchers mitigate risks of epimerization during synthesis?
Methodological Answer:
- Maintain low temperatures (0–4°C) during coupling steps to reduce racemization.
- Use sterically hindered bases (e.g., DIPEA) instead of triethylamine to minimize side reactions.
- Monitor reaction progress with chiral HPLC to detect early epimer formation .
Q. What are key stability-indicating parameters for this compound?
Methodological Answer:
- pH Stability: Perform accelerated degradation studies in buffers (pH 1–10) at 40°C for 14 days. Analyze hydrolytic products via LC-MS.
- Thermal Stability: Conduct TGA/DSC to identify decomposition temperatures.
- Light Sensitivity: Expose samples to UV light (254 nm) and monitor degradation via HPLC .
Advanced Research Questions
Q. How can co-eluting epimers be resolved during chromatographic analysis?
Methodological Answer:
- Chiral Stationary Phases: Use columns like Chiralpak AD-H with hexane/ethanol gradients. Adjust column temperature (25–40°C) to improve resolution.
- Mobile Phase Additives: Add 0.1% diethylamine to reduce peak tailing.
- Method Validation: Ensure resolution (R > 1.5) and reproducibility across three batches. Minor changes in mobile phase pH or ionic strength can alter elution order .
Q. What strategies optimize impurity profiling for this compound?
Methodological Answer:
- Forced Degradation: Stress the compound under oxidative (HO), thermal (60°C), and photolytic conditions.
- LC-MS/MS: Identify unknown impurities via fragmentation patterns. Compare with synthetic byproducts (e.g., de-esterified analogs).
- Quantification: Use external calibration curves for impurities exceeding ICH thresholds (0.10%) .
Q. How do steric and electronic effects influence amide bond reactivity in this compound?
Methodological Answer:
- Steric Effects: The pyrrolidine ring’s conformation restricts nucleophilic attack on the amide carbonyl.
- Electronic Effects: Electron-withdrawing groups (e.g., benzyl ester) increase electrophilicity, enhancing susceptibility to hydrolysis.
- Experimental Validation: Perform kinetic studies (NMR or IR) to measure hydrolysis rates under varying conditions .
Q. What are best practices for scaling up synthesis while maintaining stereochemical integrity?
Methodological Answer:
- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time.
- Crystallization Control: Use chiral resolving agents (e.g., L-tartaric acid) during final purification to isolate the desired enantiomer.
- Batch Consistency: Validate stereochemical purity (>99% ee) across three pilot-scale batches .
Q. How can researchers design analogues to probe structure-activity relationships (SAR)?
Methodological Answer:
- Scaffold Modifications: Replace the benzyl ester with tert-butyl or p-nitrobenzyl groups to assess esterase stability.
- Amino Acid Substitutions: Introduce D-amino acids or bulkier residues (e.g., valine) to study steric effects on bioactivity.
- Biological Testing: Evaluate analogues in enzyme inhibition assays (e.g., protease targets) to correlate structural changes with potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
